2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol chemical structure
2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol chemical structure
This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol . This compound serves as a critical "privileged scaffold" intermediate—a building block used to enhance aqueous solubility and bioavailability in kinase inhibitors and GPCR ligands.
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Part 1: Chemical Identity & Structural Analysis
Compound Profile
This molecule represents a mono-etherified derivative of 2-methylresorcinol. Its structure combines a lipophilic toluene-phenol core with a hydrophilic, basic morpholine side chain. This duality makes it a versatile "solubility handle" in drug design.
| Property | Data |
| IUPAC Name | 2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol |
| Common Synonyms | 3-(2-Morpholinoethoxy)-2-methylphenol; Mono-morpholinoethyl-2-methylresorcinol |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.30 g/mol |
| Predicted pKa | ~9.8 (Phenol), ~7.8 (Morpholine Nitrogen) |
| Predicted LogP | 1.8 – 2.2 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor (Phenol -OH) / 4 Acceptors (N, 3 O) |
Structural Pharmacophore Map
The compound functions as a bifunctional linker. The phenolic hydroxyl allows for further coupling (e.g., to heterocycles like quinazolines), while the morpholine tail improves pharmacokinetic properties.
Figure 1: Pharmacophore breakdown highlighting the reactive phenolic handle and the solubilizing morpholine tail.
Part 2: Synthesis Protocols
The synthesis relies on the controlled mono-alkylation of 2-methylresorcinol (1,3-dihydroxy-2-methylbenzene). Because the starting material is symmetric, the challenge lies in preventing the formation of the bis-ether byproduct.
Reagents & Materials[7]
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Substrate: 2-Methylresorcinol (CAS 608-25-3)
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Alkylating Agent: 4-(2-Chloroethyl)morpholine hydrochloride (CAS 3647-69-6)
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Methodology (Mono-Alkylation)
Rationale: Using a weak base (K₂CO₃) and strictly controlling stoichiometry prevents the deprotonation of the second phenolic hydroxyl group, favoring the mono-substituted product [1, 2].
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Activation:
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Charge a reaction flask with 2-methylresorcinol (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous acetonitrile.
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Stir at room temperature for 30 minutes. Note: This pre-stirring ensures deprotonation of the first phenol group.
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Alkylation:
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Add 4-(2-chloroethyl)morpholine hydrochloride (1.05 equiv) portion-wise.
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Critical Control: Do not use a large excess of the alkyl halide to minimize bis-alkylation.
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Reaction:
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Heat the mixture to reflux (80°C for MeCN) or 60°C (for DMF) for 12–16 hours.
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Monitor: Check via TLC (System: DCM/MeOH 9:1) or LC-MS. The product will appear less polar than the starting resorcinol but more polar than the bis-ether.
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Work-up:
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Purification:
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If significant bis-product is observed, purify via silica gel column chromatography.
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Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM).
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Synthesis Workflow Diagram
Figure 2: Synthetic pathway emphasizing stoichiometry control to favor the mono-ether target.
Part 3: Analytical Characterization
To validate the structure, researchers should look for the following diagnostic signals. These values are predicted based on analogous structures in the literature [3, 4].
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Phenolic OH: δ 9.2–9.5 ppm (Singlet, broad, D₂O exchangeable).
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Aromatic Ring (3H):
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δ 6.95 ppm (Triplet, J = 8.0 Hz, H-5).
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δ 6.45 ppm (Doublet, J = 8.0 Hz, H-4/H-6).
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Note: The 1,2,3-substitution pattern creates a distinct splitting pattern.
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Ethoxy Linker:
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δ 4.05 ppm (Triplet, 2H, -O-CH ₂-).
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δ 2.70 ppm (Triplet, 2H, -CH ₂-N).
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Morpholine Ring:
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δ 3.55–3.60 ppm (Multiplet, 4H, -CH ₂-O-CH ₂-).
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δ 2.45–2.50 ppm (Multiplet, 4H, -N-CH ₂-).
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Methyl Group: δ 2.05–2.10 ppm (Singlet, 3H, Ar-CH ₃).
Mass Spectrometry (ESI-MS)
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Mode: Positive Ion Mode (ESI+).
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Expected Ion: [M+H]⁺ = 238.15 m/z.
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Fragmentation: Loss of the morpholine fragment is common at higher collision energies.
Part 4: Medicinal Chemistry Applications[9][10][11][12][13]
This specific phenol is rarely a final drug but is a high-value intermediate for synthesizing:
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Kinase Inhibitors (EGFR/VEGFR): The phenolic -OH is often reacted with 4-chloroquinazolines. The morpholine tail mimics the solubilizing side chains found in drugs like Gefitinib or Erlotinib , improving the molecule's ability to dissolve in the stomach (low pH) via protonation of the morpholine nitrogen [5].
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Beta-Blockers & GPCR Ligands: The structure resembles the "tail" regions of various GPCR antagonists. The ether linkage provides rotational freedom, allowing the morpholine to interact with solvent-exposed regions of the receptor binding pocket.
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Prodrug Formulation: The basic nitrogen allows for the formation of hydrochloride, mesylate, or fumarate salts, transforming a greasy aromatic core into a water-soluble crystalline solid suitable for oral dosing.
References
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Preparation of Morpholine Ethers: ChemicalBook Protocols. Synthesis of 4-(2-chloroethyl)morpholine and subsequent phenol alkylation.
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Selective Alkylation Strategies: PrepChem. Methodologies for mono-alkylation of resorcinol derivatives using carbonate bases.
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Spectroscopic Data of Analogues: PubChem. Spectral data for 2-Methyl-3-ethoxyphenol derivatives.
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Morpholine in MedChem: ResearchGate. "Morpholines: Synthesis and Biological Activity" - Reviewing the role of morpholine side chains in drug solubility.
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Kinase Inhibitor Scaffolds: MDPI. "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols" - Discussing the utility of phenolic building blocks in targeted therapies.
